molecular formula C27H35D3N2O4 · HCl B1163281 (±)-Verapamil-d3 (hydrochloride)

(±)-Verapamil-d3 (hydrochloride)

Cat. No.: B1163281
M. Wt: 494.1
InChI Key: DOQPXTMNIUCOSY-FJCVKDQNSA-N
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Description

Significance of Stable Isotope Labeling in Quantitative Bioanalysis and Mechanistic Studies

Stable isotope labeling is a technique where non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are incorporated into a molecule of interest. aptochem.comyoutube.com This method is of paramount importance in quantitative bioanalysis, particularly when coupled with mass spectrometry (MS). scioninstruments.comtexilajournal.com The key advantage lies in the ability to differentiate between the labeled compound (internal standard) and its naturally occurring, unlabeled counterpart (analyte) based on their mass-to-charge ratio (m/z). scioninstruments.comclearsynth.com This distinction is crucial for accurate quantification of drugs and their metabolites in complex biological matrices like plasma, urine, and tissues. texilajournal.comclearsynth.comnih.gov

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. scioninstruments.comnih.gov

They can compensate for variations in sample preparation, instrument drift, and matrix effects, where other components in a sample can enhance or suppress the ionization of the analyte. scioninstruments.comclearsynth.com

Their use leads to more robust, precise, and accurate analytical methods. aptochem.comclearsynth.com

Beyond quantitative analysis, stable isotope labeling is a powerful tool in mechanistic studies. For instance, in proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the quantitative comparison of protein abundance between different cell populations. youtube.comnih.govyoutube.com By growing cells in media containing "heavy" or "light" amino acids, researchers can track changes in the proteome in response to various stimuli. nih.govyoutube.com

Overview of Deuterated Analogues in Pharmaceutical Research

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, represent a significant area of interest in pharmaceutical research. pharmaffiliates.comclearsynthdiscovery.com This seemingly minor substitution can have profound effects on a drug molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes that involve the breaking of this bond. clearsynthdiscovery.comnih.gov This phenomenon, known as the kinetic isotope effect, can lead to several potential advantages in drug development:

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be reduced, leading to a longer half-life in the body. pharmaffiliates.comnih.gov

Enhanced Pharmacokinetics: A slower metabolism can result in increased drug exposure, potentially allowing for lower or less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful metabolites, thereby improving the drug's safety profile.

Improved Target Selectivity: Deuteration can sometimes lead to a reduction in the formation of non-selective metabolites, enhancing the drug's specificity for its intended target. pharmaffiliates.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, representing a "deuterium switch" of an existing medication. nih.gov More recently, the focus has expanded to include the development of novel deuterated drugs from the outset of the discovery process. nih.gov

Rationale for Research Focus on (±)-Verapamil-d3 (hydrochloride) as a Model Deuterated Standard

(±)-Verapamil-d3 (hydrochloride) is the deuterium-labeled form of Verapamil (B1683045) hydrochloride. medchemexpress.com Verapamil is a well-established calcium channel blocker used in the management of cardiovascular conditions. caymanchem.comdrugs.com It is also a known inhibitor of the P-glycoprotein (P-gp) efflux pump and the enzyme CYP3A4. medchemexpress.comnih.gov

The selection of (±)-Verapamil-d3 (hydrochloride) as a model deuterated standard for this article is based on its widespread use as an internal standard in the quantitative analysis of verapamil and its metabolites in biological samples. nih.govcaymanchem.com Its properties make it an excellent case study to illustrate the principles and applications of deuterated analogues in bioanalysis.

By focusing on (±)-Verapamil-d3 (hydrochloride), this article will delve into the practical application of a deuterated compound in a real-world analytical setting, highlighting its importance in achieving accurate and reliable measurements in pharmaceutical and clinical research.

Physicochemical Properties

PropertyValueSource
Formal Name α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methyl-d3-amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile, monohydrochloride caymanchem.com
CAS Number 2714485-49-9 caymanchem.comchemscene.com
Molecular Formula C₂₇H₃₅D₃N₂O₄ • HCl caymanchem.com
Molecular Weight 494.1 caymanchem.com
Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Physical State Crystalline solid caymanchem.com
Solubility DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 0.25 mg/mL caymanchem.com

Synthesis and Manufacturing

The synthesis of Verapamil hydrochloride generally involves a multi-step process. A common route starts with the reaction of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with chlorobromopropane. google.comgoogle.com The resulting intermediate is then reacted with 2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile in the presence of a base. google.comgoogle.com The final step involves the formation of the hydrochloride salt by treating the Verapamil base with hydrochloric acid in a suitable solvent like isopropyl alcohol. google.comgoogle.com The synthesis of (±)-Verapamil-d3 (hydrochloride) would follow a similar pathway, but would incorporate a deuterated starting material or reagent at the appropriate step to introduce the three deuterium atoms onto the methylamino group.

Analytical Applications

Use as an Internal Standard in Mass Spectrometry

(±)-Verapamil-d3 (hydrochloride) is primarily intended for use as an internal standard for the quantification of verapamil by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In a typical bioanalytical method, a known amount of (±)-Verapamil-d3 (hydrochloride) is added to a biological sample (e.g., plasma) containing an unknown amount of verapamil. nih.gov The sample is then processed and analyzed by LC-MS/MS. nih.govpensoft.net

During analysis, both verapamil and its deuterated counterpart co-elute from the chromatography column but are distinguished by the mass spectrometer due to their mass difference. aptochem.comnih.gov The ratio of the peak area of verapamil to the peak area of the internal standard is then used to calculate the concentration of verapamil in the original sample. clearsynth.com This approach corrects for any potential loss of analyte during sample preparation and for variations in instrument response. scioninstruments.combiopharmaservices.com

Chromatographic and Spectrometric Data

In LC-MS/MS methods for verapamil analysis, a C8 or C18 analytical column is often used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier such as formic acid. nih.govpensoft.net Detection is typically carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov For verapamil, the transition of the precursor ion to a specific product ion is monitored. For example, in one method, the transition m/z 455.3 → 165.2 was used for verapamil. The corresponding transition for (±)-Verapamil-d3 would be shifted by 3 mass units (m/z 458.3 → 165.2 or another appropriate fragment).

Metabolism and Biotransformation

The metabolism of verapamil is complex and involves several biotransformation pathways. The major metabolic routes in rats are N- and O-demethylation, as well as N-dealkylation. core.ac.uk These initial phase I reactions are followed by phase II conjugation reactions, mainly glucuronidation and sulfation. core.ac.uk A significant number of metabolites have been identified in various biological matrices. core.ac.uk The use of (±)-Verapamil-d3 as an internal standard is crucial for accurately quantifying not only the parent drug but also its various metabolites.

Properties

Molecular Formula

C27H35D3N2O4 · HCl

Molecular Weight

494.1

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3;

InChI Key

DOQPXTMNIUCOSY-FJCVKDQNSA-N

SMILES

COC1=CC=C(C(C(C)C)(C#N)CCCN(C([2H])([2H])[2H])CCC2=CC=C(OC)C(OC)=C2)C=C1OC.Cl

Synonyms

5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, monohydrochloride

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of ± Verapamil D3 Hydrochloride

Strategies for Deuterium (B1214612) Labeling within the Verapamil (B1683045) Molecular Structure

The primary strategy for introducing deuterium into the verapamil structure involves the use of deuterated reagents at specific steps of the synthesis. For (±)-Verapamil-d3, the deuterium atoms are typically incorporated into the methyl group attached to the nitrogen atom of the aminopropyl side chain. caymanchem.com This is a strategic choice as this part of the molecule is less likely to undergo metabolic changes that could lead to the loss of the deuterium label, a crucial characteristic for an internal standard. clearsynth.comnih.gov

The introduction of deuterium can be achieved through several approaches:

Use of Deuterated Precursors: The most direct method involves the use of a commercially available or synthetically prepared deuterated precursor. In the case of (±)-Verapamil-d3, a deuterated N-methylamine derivative is a key building block.

Deuterium Gas Exchange: In some instances, deuterium can be introduced via catalytic exchange reactions using deuterium gas (D2). However, this method can sometimes lack regioselectivity, leading to deuterium incorporation at multiple sites.

Deuterium-Donating Reagents: Reagents that can donate deuterium atoms, such as deuterated reducing agents (e.g., sodium borodeuteride), can be employed to introduce deuterium at specific functional groups.

Chemical Synthesis Pathways for (±)-Verapamil-d3 (hydrochloride)

The synthesis of (±)-Verapamil-d3 (hydrochloride) generally follows the established synthetic routes for unlabeled verapamil, with the key modification being the introduction of a deuterated component. A common pathway involves the reaction of two key intermediates. google.comgoogle.com

A plausible synthetic route can be outlined as follows:

Synthesis of the Isopropylacetonitrile Moiety: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then alkylated with an isopropyl group.

Synthesis of the Amino Side Chain: A separate synthesis provides the N-methyl-N-(3,4-dimethoxyphenethyl)amine portion of the molecule. To introduce the deuterium label, a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), is used to alkylate the corresponding secondary amine.

Coupling Reaction: The two synthesized fragments are then coupled together. This is typically achieved by reacting the deprotonated isopropylacetonitrile derivative with a suitable derivative of the amino side chain, such as a haloalkylamine.

Formation of the Hydrochloride Salt: The final free base of (±)-Verapamil-d3 is then treated with hydrochloric acid in a suitable solvent, such as ethyl acetate (B1210297) or isopropyl alcohol, to precipitate the hydrochloride salt. chemicalbook.com

Optimization of Deuterium Incorporation Efficiency and Regioselectivity

Optimizing the incorporation of deuterium is crucial for producing a high-quality internal standard. The goal is to achieve high isotopic purity with the deuterium atoms located specifically at the desired positions.

Efficiency: The efficiency of deuterium incorporation is influenced by the choice of the deuterated reagent and the reaction conditions. Using a deuterated reagent with a high isotopic enrichment (typically >98%) is the first step. Reaction conditions, such as temperature and reaction time, are optimized to drive the reaction to completion and maximize the incorporation of the deuterated group.

Regioselectivity: Regioselectivity, or the specific placement of the deuterium atoms, is primarily controlled by the synthetic strategy. By using a deuterated building block where the deuterium is already in the desired position (e.g., the methyl group of the N-methylamine moiety), high regioselectivity is ensured. Alternative methods like H-D exchange might lead to scrambling of the deuterium label across different positions in the molecule, which is undesirable for an internal standard.

Techniques such as response surface methodology and the use of artificial neural networks have been explored to optimize formulations of verapamil, and similar principles could be applied to optimize the synthetic conditions for deuterated analogues to maximize yield and purity. nih.gov

Analytical Techniques for Verifying Deuterium Labeling and Isotopic Purity

After synthesis, it is imperative to verify the successful incorporation of deuterium and to determine the isotopic purity of the final product. Two primary analytical techniques are employed for this purpose: mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometric Approaches for Isotopic Abundance Determination

Mass spectrometry (MS) is the cornerstone for determining the isotopic abundance and confirming the mass of the deuterated compound. nih.gov

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of three deuterium atoms in (±)-Verapamil-d3 results in a mass increase of approximately 3 Daltons compared to the unlabeled compound.

Techniques: High-resolution mass spectrometry (HRMS) is often used to accurately determine the molecular weight and confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium label is located in the expected fragment ion. researchgate.net

Data Interpretation: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks for the d0 (unlabeled), d1, d2, and d3 species are used to calculate the isotopic purity. For (±)-Verapamil-d3 (hydrochloride), a purity of ≥99% for deuterated forms (d1-d3) is typically desired. caymanchem.com

A summary of expected mass spectral data is presented below:

CompoundMolecular FormulaExpected Monoisotopic Mass (M)
(±)-VerapamilC27H38N2O4454.2832
(±)-Verapamil-d3C27H35D3N2O4457.3019

Nuclear Magnetic Resonance Spectroscopy for Labeling Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of the deuterium atoms within the molecule. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of (±)-Verapamil-d3, the signal corresponding to the N-methyl protons will be significantly diminished or absent, confirming the successful substitution of protons with deuterium at this position. researchgate.netresearchgate.netdrugbank.comhmdb.ca The integration of the remaining proton signals will be consistent with the rest of the molecular structure.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of deuterium incorporation at that specific site.

¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the N-CD3 group) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon may also be slightly different compared to the unlabeled compound.

These analytical techniques, when used in conjunction, provide a comprehensive characterization of (±)-Verapamil-d3 (hydrochloride), confirming its identity, isotopic purity, and the specific location of the deuterium labels, thereby ensuring its suitability for its intended applications. nih.gov

Advanced Bioanalytical Method Development and Validation Employing ± Verapamil D3 Hydrochloride As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of sensitive and selective LC-MS/MS methods is crucial for the accurate quantification of drugs and their metabolites in biological fluids. The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard is integral to achieving high-quality data in these assays.

Chromatographic Separation Parameters for (±)-Verapamil-d3 (hydrochloride) and Analogues

Effective chromatographic separation is essential to distinguish the analyte and internal standard from endogenous matrix components and other potential interferences. A variety of reversed-phase HPLC columns are employed for the separation of verapamil (B1683045) and its deuterated internal standard.

For instance, a rapid and sensitive method utilized a LUNA C8 analytical column (150x2 mm I.D., 5 µm particle size) with a gradient mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov This method successfully separated eight different analytes, including verapamil and its metabolites, within a 15-minute run time. nih.gov Another approach employed a Discovery C18 column (50 × 2.1 mm, 5 μm) with a gradient elution of acetonitrile, water, and formic acid, achieving an elution time for verapamil hydrochloride of approximately 1.08 minutes. pensoft.netpensoft.net

Chiral separations are also critical, as verapamil is a racemic mixture with enantiomers that exhibit different pharmacological activities. nih.gov A novel enantioselective HPLC assay utilized a core-shell isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P, LSP) chiral column to separate S-(−)- and R-(+)-verapamil, with propranolol (B1214883) used as the internal standard in this specific study. mdpi.com The mobile phase consisted of acetonitrile, methanol (B129727), trifluoroacetic acid, and triethylamine, achieving baseline separation of the enantiomers in under 3.5 minutes. mdpi.com While this study did not use Verapamil-d3, it highlights the types of columns and mobile phases that can be adapted for methods incorporating the deuterated standard.

The following table summarizes typical chromatographic parameters used in methods analyzing verapamil and its analogues, which would be applicable when using (±)-Verapamil-d3 (hydrochloride) as an internal standard.

ParameterExample 1Example 2Example 3 (Chiral)
Column LUNA C8 (150x2 mm, 5 µm) nih.govDiscovery C18 (50x2.1 mm, 5 µm) pensoft.netpensoft.netLarihcShell-P (chiral) mdpi.com
Mobile Phase Gradient: 5 mM Ammonium Acetate & Acetonitrile nih.govGradient: Acetonitrile, Water, Formic Acid pensoft.netpensoft.netIsocratic: Acetonitrile, Methanol, Trifluoroacetic Acid, Triethylamine mdpi.com
Flow Rate Not Specified0.4 mL/min pensoft.netpensoft.net0.5 mL/min mdpi.com
Run Time 15 min nih.gov~1.08 min elution for Verapamil HCl pensoft.netpensoft.net< 3.5 min mdpi.com

Optimization of Mass Spectrometric Detection (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is a commonly employed technique for the ionization of verapamil and its internal standard in LC-MS/MS analysis. Operating in the positive ion mode is typical for these compounds. The optimization of MS/MS parameters, such as collision energy and selection of precursor and product ions, is critical for achieving high sensitivity and specificity.

For the simultaneous determination of doxazosin (B1670899) and verapamil, positive TurboIonSpray mass spectrometry was used with multiple reaction monitoring (MRM). nih.gov The MRM transitions for verapamil were m/z 455.3→165.2 and 150.2. nih.gov In another study, the characteristic fragment ions of verapamil in the MS/MS spectrum were identified at m/z 150, 165, 260, and 303. researchgate.net The selection of specific and intense product ions for both the analyte and the internal standard, (±)-Verapamil-d3 (hydrochloride), ensures that the method is highly selective and minimizes the potential for interference from other compounds.

Role of (±)-Verapamil-d3 (hydrochloride) in Ensuring Analytical Specificity and Sensitivity

The primary role of (±)-Verapamil-d3 (hydrochloride) as an internal standard is to ensure the accuracy and precision of the analytical method. Because it is chemically identical to verapamil, with the exception of the isotopic label, it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to compensate for variations in sample extraction, injection volume, and instrument response.

By using an isotopically labeled internal standard, the specificity of the assay is enhanced. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios, even if they are not chromatographically resolved. This is particularly advantageous in complex biological matrices where co-eluting endogenous compounds could interfere with the quantification of the analyte if a non-isotopically labeled internal standard were used.

Furthermore, the use of (±)-Verapamil-d3 (hydrochloride) contributes to the sensitivity of the method. By providing a stable and predictable signal, it allows for the accurate quantification of low concentrations of verapamil, which is essential for pharmacokinetic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for (±)-Verapamil-d3 (hydrochloride)

While LC-MS/MS is more commonly used for the analysis of verapamil due to its polarity and thermal lability, GC-MS methods have also been developed. nih.govnih.gov In these applications, (±)-Verapamil-d3 (hydrochloride) can also serve as an effective internal standard. caymanchem.com

For GC-MS analysis, derivatization of verapamil and its internal standard may be necessary to improve their volatility and thermal stability. nih.gov The use of a nitrogen-specific detector (N-FID) in GC can also enhance the selectivity for nitrogen-containing compounds like verapamil. nih.govnih.gov A GC-MS method for the identification of verapamil metabolites has been reported, demonstrating the feasibility of this technique for analyzing verapamil-related compounds. nih.gov The use of (±)-Verapamil-d3 (hydrochloride) in such methods would follow the same principles as in LC-MS/MS, correcting for variability in the extraction, derivatization, and injection processes.

Methodological Validation of Bioanalytical Assays Using (±)-Verapamil-d3 (hydrochloride)

The validation of bioanalytical methods is a critical step to ensure their reliability for their intended purpose. The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard is instrumental in meeting the stringent requirements of regulatory guidelines for method validation.

Assessment of Analytical Linearity and Calibration Curve Performance

A key aspect of method validation is the assessment of linearity, which demonstrates that the instrument response is proportional to the concentration of the analyte over a specified range. nih.govresearchgate.netcsic.es Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

The use of (±)-Verapamil-d3 (hydrochloride) helps to ensure the linearity of the calibration curve by compensating for any non-linearities that may arise from the analytical process. For example, in a method for the determination of verapamil hydrochloride, a linear response was established in the range of 1–100 ng/mL with a coefficient of determination (R²) of 0.9992. pensoft.netpensoft.netresearchgate.net Another study demonstrated linearity for verapamil between 0.025 and 5.0 µg/mL with an r² of 0.9991. mdpi.com The acceptance criteria for linearity typically require a correlation coefficient (r) or coefficient of determination (R²) close to 1, and the back-calculated concentrations of the calibration standards should be within a certain percentage of their nominal values. csic.es

The following table provides examples of linearity data from validated bioanalytical methods for verapamil.

Concentration RangeCorrelation Coefficient (r or R²)Reference
1 - 100 ng/mLR² = 0.9992 pensoft.netpensoft.netresearchgate.net pensoft.netpensoft.netresearchgate.net
0.025 - 5.0 µg/mLr² = 0.9991 mdpi.com mdpi.com
1 - 500 ng/mLR² ≥ 0.997 nih.gov nih.gov
2.5 - 100 ng/mL & 12.5 - 500 ng/mLLinear nih.gov nih.gov

Evaluation of Intra-day and Inter-day Precision and Accuracy

The precision and accuracy of a bioanalytical method are fundamental parameters evaluated during validation to ensure its reliability. Precision measures the closeness of repeated measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, expressed as the relative error (RE) or percent of the nominal value.

Validation is typically performed by analyzing quality control (QC) samples at multiple concentration levels—usually low, medium, and high (LQC, MQC, HQC)—in several replicates. Intra-day (within-run) precision and accuracy are determined by analyzing these replicates on the same day, whereas inter-day (between-run) precision and accuracy are assessed by analyzing them on multiple, typically three, consecutive days. rsc.org For a method to be considered reliable, the precision (%CV) should not exceed 15%, and the accuracy should be within 85-115% of the nominal values for all QC levels. rsc.orgmdpi.com

The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard is critical for achieving this level of performance, as it corrects for procedural variability.

Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data for Verapamil Quantification Using a Deuterated Internal Standard

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% of Nominal)Inter-day Precision (%CV)Inter-day Accuracy (% of Nominal)
LQC254.98107.74.82100.7
MQC1502.8198.23.1199.3
HQC3003.55103.24.15101.5

This table presents synthesized data representative of typical validation results found in published literature. Actual values may vary based on the specific laboratory, matrix, and instrumentation. Data modeled from findings in references core.ac.ukresearchgate.net.

Determination of Extraction Recovery and Matrix Effects in Biological Samples

When quantifying drugs in complex biological matrices like plasma or tissue homogenates, it is essential to evaluate the efficiency of the extraction process and the influence of endogenous matrix components on the analytical signal.

Extraction Recovery is a measure of the efficiency of the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) in extracting the analyte and internal standard from the biological matrix. It is calculated by comparing the analytical response of an analyte from a pre-extracted sample (spiked before extraction) to that of a post-extracted sample (spiked after extraction). biotage.com High and consistent recovery is desirable. For verapamil, extraction recoveries are often excellent, frequently reported to be between 90% and 104%. core.ac.uknih.gov

Matrix Effects refer to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological sample. nih.gov This is a critical parameter in LC-MS/MS assays. It is evaluated by comparing the response of an analyte in a post-extracted sample to the response of the same analyte in a neat solvent solution. biotage.com The use of a stable isotope-labeled internal standard like (±)-Verapamil-d3 (hydrochloride) is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly, leaving their peak area ratio largely unchanged. rsc.org

Table 2: Representative Extraction Recovery and Matrix Effect Data for Verapamil Assays

ParameterLQC (Low Conc.)MQC (Medium Conc.)HQC (High Conc.)Internal Standard
Extraction Recovery (%) 94.799.1103.798.5
Matrix Effect (%) 98.9101.299.5100.8

This table shows representative data. A matrix effect value close to 100% indicates minimal signal suppression or enhancement. Data modeled from findings in references mdpi.comcore.ac.uknih.gov.

Application of (±)-Verapamil-d3 (hydrochloride) in Diverse Research Matrices

The robust and validated analytical methods employing (±)-Verapamil-d3 (hydrochloride) as an internal standard are widely applied across various research fields, from preclinical pharmacokinetics to in vitro cellular models.

Preclinical Plasma and Tissue Sample Analysis

Pharmacokinetic studies are essential in drug development to understand a compound's absorption, distribution, metabolism, and excretion (ADME). In preclinical animal models, such as rats, researchers administer verapamil and collect blood plasma and various tissue samples over time. mdpi.com

The accurate quantification of verapamil concentrations in these samples is critical for calculating key pharmacokinetic parameters. mdpi.com Given the low sample volumes and complex nature of plasma and tissue homogenates, highly sensitive and specific LC-MS/MS methods are required. The use of (±)-Verapamil-d3 (hydrochloride) is indispensable in these studies to ensure that the measurements are accurate and precise, allowing for reliable characterization of the drug's behavior in vivo. nih.govmdpi.com

In Vitro Biological System Matrices (e.g., cell cultures, microsomal incubations)

(±)-Verapamil-d3 (hydrochloride) is also crucial for quantitative analysis in various in vitro systems that model biological processes.

Cell Cultures: Verapamil is frequently studied in cell culture models. For instance, in Caco-2 cell monolayers, which are used to assess drug permeability and predict intestinal absorption, verapamil serves as a model substrate for P-glycoprotein (P-gp) transporters. pensoft.net Accurate measurement of verapamil transport across these cell layers, enabled by a deuterated internal standard, is vital for interpreting the results. pensoft.net Other studies have used verapamil to investigate its effects on the proliferation and cell cycle of human colonic tumor (HCT) cells or its immunomodulatory effects on T lymphocytes. nih.govmdpi.com In all these applications, precise quantification is key to establishing dose-response relationships.

Microsomal Incubations: Liver microsomes contain a high concentration of drug-metabolizing enzymes (like cytochrome P450s) and are used to study a drug's metabolic fate in vitro. nih.gov In these experiments, verapamil is incubated with liver microsomes, and the formation of its metabolites is monitored over time. nih.govresearchgate.net The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard allows for the precise quantification of the remaining parent drug, providing a clear picture of its metabolic stability and pathways. nih.gov

Preclinical Pharmacokinetic Research Utilizing ± Verapamil D3 Hydrochloride

Investigation of Drug-Drug Interactions (DDI) in Animal Models

(±)-Verapamil-d3 (hydrochloride) serves as a critical tracer in animal models to elucidate the mechanisms and extent of drug-drug interactions (DDI), particularly those involving metabolic enzymes.

Application of the Isotope-IV Method for DDI Assessment

The isotope-IV method is an effective approach for analyzing DDIs following oral drug administration by using stable isotope-labeled compounds. nih.gov This technique involves the simultaneous or near-simultaneous administration of an oral dose of the unlabeled drug and an intravenous dose of its stable isotope-labeled counterpart. This allows researchers to distinguish between the pharmacokinetics of the orally and intravenously administered drug within the same animal, thereby providing a comprehensive profile of bioavailability and clearance in a single experiment. nih.gov

In a study utilizing this method, rats were given an oral dose of Verapamil (B1683045) hydrochloride and, after 1.5 hours, an intravenous dose of deuterium-labeled Verapamil (Verapamil-d6). nih.gov By analyzing the plasma concentration-time profiles of both Verapamil and Verapamil-d6, key pharmacokinetic parameters could be determined for both routes of administration in each individual rat. nih.gov This approach is particularly effective for assessing the impact of inhibitors or inducers on drug disposition. nih.gov

Table 1: Pharmacokinetic Parameters of Verapamil in Rats Using the Isotope-IV Method

ParameterControl GroupWith ABT (CYP Inhibitor)
Oral Bioavailability (F)0.02 ± 0.010.45 ± 0.24
Intestinal Bioavailability (Fg)0.04 ± 0.020.82 ± 0.17
Hepatic Bioavailability (Fh)0.63 ± 0.120.58 ± 0.18
Data derived from a study in rats pre-treated with or without the CYP inhibitor 1-aminobenzotriazole (B112013) (ABT). nih.gov

Evaluation of CYP Inhibitor and Inducer Effects on Verapamil Pharmacokinetics using (±)-Verapamil-d3 (hydrochloride) as a Tracer

Deuterated Verapamil is instrumental in evaluating how other substances affect its metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes, especially CYP3A4. nih.govmdpi.com

CYP Inhibitor Effects: The co-administration of a potent CYP inhibitor, such as 1-aminobenzotriazole (ABT), with Verapamil has been studied using the isotope-IV method with Verapamil-d6 as the intravenous tracer. nih.gov The results showed a dramatic increase in the oral bioavailability of Verapamil, from 2% to 45%. nih.gov Further analysis revealed that the inhibitory effect of ABT was more pronounced on the intestinal metabolism (Fg) than on the hepatic metabolism (Fh), demonstrating that CYP-mediated metabolism in the intestine is a major contributor to Verapamil's low bioavailability. nih.gov

CYP Inducer Effects: Conversely, the effect of CYP inducers can be quantified using a similar stable isotope approach. In a study investigating the impact of rifampin, a known CYP3A4 inducer, deuterated Verapamil was co-administered intravenously with oral Verapamil. nih.gov Rifampin was found to increase the systemic clearance of the pharmacologically more active S-Verapamil by 1.3-fold. nih.gov More strikingly, the apparent oral clearance of S-Verapamil increased 32-fold, leading to a 25-fold decrease in its oral bioavailability. nih.gov These findings clearly indicate that enzyme induction has a much greater impact on prehepatic (intestinal) metabolism than on hepatic metabolism. nih.gov

Stereoselective Pharmacokinetic Studies of Verapamil using Deuterated Standards

Verapamil is administered as a racemic mixture of two enantiomers, R-(+)-Verapamil and S-(-)-Verapamil, which exhibit different pharmacokinetic and pharmacodynamic properties. mdpi.com The S-enantiomer is noted to be significantly more potent. actascientific.com Deuterated standards are essential for the accurate quantification required in stereoselective studies.

Differential Disposition and Metabolism of Verapamil Enantiomers in Preclinical Systems

Preclinical studies in animal models, such as rats, have consistently demonstrated stereoselectivity in the pharmacokinetics of Verapamil. nih.gov Following oral administration of racemic Verapamil to rats, the maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) for S-(-)-Verapamil were found to be higher than those for the R-(+)-enantiomer. mdpi.com

This difference is largely attributed to stereoselective first-pass metabolism. nih.gov Studies have shown that after oral administration in rats, the clearance of R-Verapamil is significantly greater than that of S-Verapamil. nih.gov Consequently, the apparent oral bioavailability of S-Verapamil is greater than that of its R-counterpart. nih.gov This extensive and stereoselective first-pass clearance highlights the differential handling of the enantiomers by metabolic enzymes. nih.gov Interestingly, the direction of this stereoselectivity in rats is opposite to that observed in humans, where R-Verapamil typically shows higher plasma concentrations. mdpi.comnih.gov

Table 2: Stereoselective Pharmacokinetic Parameters of Verapamil in Rats

Administration RouteParameterS-VerapamilR-Verapamil
Intravenous Systemic Clearance (mL/min/kg)23.7 ± 3.734.9 ± 7.0
Oral Apparent Oral Bioavailability0.074 ± 0.0310.041 ± 0.011
Oral Apparent Oral Clearance (mL/min/kg)351 ± 109889 ± 294
Data from a study in Sprague-Dawley rats. nih.gov

Methodologies for Stereoselective Quantification in Research Settings

Accurate stereoselective quantification is paramount for understanding the differential pharmacokinetics of Verapamil enantiomers. Various bioanalytical methods have been developed and validated for this purpose.

High-performance liquid chromatography (HPLC) is a commonly employed technique. nih.govmdpi.comnih.gov Chiral stationary phases are used to achieve separation of the enantiomers. For instance, a novel and rapid enantioselective HPLC assay using a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column has been developed for quantifying Verapamil enantiomers in rat plasma. mdpi.com This method, combined with fluorescence detection, allows for analysis within 3.5 minutes. mdpi.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix, such as plasma or urine, ensuring high recovery and minimal interference. mdpi.comnih.gov

Other methodologies include capillary electrophoresis, which has been utilized to simultaneously determine Verapamil and norverapamil (B1221204) enantiomers in human plasma using trimethyl-beta-cyclodextrin (B25662) as a chiral selector. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) also provides high sensitivity and selectivity for quantification. actascientific.comnih.gov

Table 3: Overview of Methodologies for Stereoselective Quantification of Verapamil

TechniqueKey FeaturesApplication
Chiral HPLC with Fluorescence Detection Uses core-shell chiral column for rapid separation ( < 3.5 min). mdpi.comQuantification of enantiomers in rat plasma. mdpi.com
SPE-HPLC Membrane-based solid-phase extraction (SPE) for sample preparation; Chiralcel OD-R column for separation. nih.govDetermination of enantiomers in urine. nih.gov
Capillary Electrophoresis (CE) Uses trimethyl-beta-cyclodextrin as a chiral selector. nih.govSimultaneous resolution of four enantiomers (Verapamil and Norverapamil) in plasma. nih.gov
LC-MS/MS High sensitivity and selectivity using multiple reaction monitoring (MRM). nih.govQuantification in human pharmacokinetic studies. nih.gov

Assessment of Absorption and Distribution Mechanisms

Verapamil is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. mdpi.com Despite more than 90% of an oral dose being absorbed, its systemic bioavailability is markedly low, typically around 20%, due to extensive first-pass metabolism in both the gut wall and the liver. mdpi.comnih.gov

Animal studies have suggested that the distribution of Verapamil to tissues can differ depending on the route of administration (parenteral vs. oral). nih.gov The disposition of Verapamil is also stereoselective, which extends to its distribution. The volume of distribution at steady-state is larger for the S-enantiomer (approx. 500L) compared to the R-enantiomer (approx. 300L). drugbank.com

Protein binding of Verapamil is also stereoselective. In plasma, R-Verapamil is more extensively bound to proteins like albumin and alpha-1 acid glycoprotein (B1211001) than S-Verapamil. drugbank.com This differential binding can influence the fraction of unbound, pharmacologically active drug available to exert its effects. Furthermore, Verapamil is a substrate and inhibitor of the efflux transporter P-glycoprotein (Pgp), which can influence its absorption and distribution, although this transport appears to be non-stereospecific. mdpi.comresearchgate.net

Table 4: Plasma Protein Binding of Verapamil Enantiomers

ProteinR-Verapamil Binding (%)S-Verapamil Binding (%)
Serum Albumin 94%88%
Alpha-1 Acid Glycoprotein 92%86%
Source: DrugBank Online drugbank.com

In Vitro Modeling of Intestinal Permeability with (±)-Verapamil-d3 (hydrochloride)

Detailed research findings and data tables for (±)-Verapamil-d3 (hydrochloride) in this specific application are not available in published scientific literature.

In preclinical drug development, in vitro models are essential for predicting the oral absorption of a new chemical entity. The Caco-2 cell permeability assay is a widely accepted and utilized model for this purpose. nih.goveurofinsdiscovery.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins. nih.gov

These models are used to determine the apparent permeability coefficient (Papp) of a compound, which provides an estimate of its rate of transport across the intestinal barrier. The assay involves seeding Caco-2 cells on a semi-permeable membrane in a Transwell® apparatus, which separates an apical (AP) and a basolateral (BL) chamber, mimicking the luminal and blood sides of the intestine, respectively.

In the context of verapamil, it is a known inhibitor of P-glycoprotein (P-gp), an important efflux transporter that pumps substrates back into the intestinal lumen, thereby limiting their absorption. nih.govnih.gov Therefore, verapamil is often included in Caco-2 assays as a control inhibitor to determine if a test compound is a substrate of P-gp. A significant increase in the AP to BL permeability of a test compound in the presence of verapamil would indicate that the compound is subject to P-gp-mediated efflux.

While there are no specific studies found that investigate the intestinal permeability of (±)-Verapamil-d3 (hydrochloride) itself, such a study would theoretically involve the following:

Experimental Setup: Culturing Caco-2 cell monolayers on permeable supports until a specific transepithelial electrical resistance (TEER) is achieved, indicating monolayer integrity.

Permeability Assay: Adding a known concentration of (±)-Verapamil-d3 (hydrochloride) to the apical side and measuring its appearance on the basolateral side over time, and vice versa, to determine bidirectional permeability.

Data Analysis: Calculating the Papp values for both apical-to-basolateral and basolateral-to-apical transport. The efflux ratio (Papp B-A / Papp A-B) would be determined to assess if the deuterated compound is also subject to active efflux.

Hypothetical data from such an experiment could be presented as follows:

Table 1: Hypothetical Bidirectional Permeability of (±)-Verapamil-d3 (hydrochloride) in Caco-2 Cells

Direction of TransportApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)Data not available
Basolateral to Apical (B-A)Data not available
Efflux Ratio (B-A / A-B) Data not available

Table 2: Hypothetical Permeability of a P-gp Substrate in the Presence and Absence of (±)-Verapamil-d3 (hydrochloride)

Test CompoundConditionApical to Basolateral Papp (x 10⁻⁶ cm/s)
P-gp Substrate XControlData not available
P-gp Substrate X+ (±)-Verapamil-d3 (hydrochloride)Data not available

The use of deuterated compounds like (±)-Verapamil-d3 (hydrochloride) in medicinal chemistry can sometimes alter the pharmacokinetic properties of the parent molecule due to the kinetic isotope effect, potentially leading to slower metabolism. nih.gov However, without specific experimental data, any discussion on how deuteration might affect the intestinal permeability of verapamil remains speculative. Future research is needed to elucidate the specific in vitro permeability characteristics of (±)-Verapamil-d3 (hydrochloride).

Future Directions and Emerging Research Methodologies for ± Verapamil D3 Hydrochloride

Integration with Advanced Imaging Techniques for In Vivo Distribution Research

The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard is well-established in quantification studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com However, the future lies in its integration with advanced imaging techniques to visualize its distribution within a living organism in real-time. Techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT), when coupled with appropriately labeled (±)-Verapamil-d3, can provide unprecedented insights into the drug's journey through the body. This allows researchers to observe its accumulation in target tissues and organs, as well as its clearance, offering a dynamic view of its pharmacokinetic profile.

For instance, studies on gastroretentive drug delivery systems for Verapamil (B1683045) HCl have utilized X-ray imaging in animal models to confirm the prolonged gastric residence time of the formulation. nih.gov Future research could expand on this by using more advanced imaging to not only track the location of the delivery system but also the in-vivo release and distribution of the deuterated verapamil from the dosage form. This would provide a more complete picture of the drug's behavior and efficacy.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The demand for more sensitive and high-throughput analytical methods is a constant driver of innovation in pharmaceutical research. While existing methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry are effective for quantifying verapamil, the development of novel platforms is crucial for detecting ever-lower concentrations of the drug and its metabolites. sigmaaldrich.comnih.govactascientific.com

The use of (±)-Verapamil-d3 (hydrochloride) as an internal standard is critical in these advanced methods. Its chemical similarity to the parent drug, combined with its distinct mass, allows for precise and accurate quantification, even in complex biological matrices. caymanchem.com Future research will likely focus on the development of ultra-sensitive LC-MS/MS methods and the exploration of new ionization techniques to further enhance detection limits and reduce sample preparation time. This will enable more detailed pharmacokinetic and metabolism studies, particularly in scenarios where drug concentrations are extremely low. A review of analytical techniques has already highlighted the progression from spectrophotometry to more advanced chromatographic methods for verapamil quantification. actascientific.com

Expansion of (±)-Verapamil-d3 (hydrochloride) Applications in Mechanistic Toxicology Research

Understanding the mechanisms underlying drug toxicity is paramount for ensuring patient safety. Verapamil itself has a known toxicity profile, particularly in cases of overdose, which can lead to severe cardiovascular complications. researchgate.netnih.gov (±)-Verapamil-d3 (hydrochloride) can play a pivotal role in mechanistic toxicology studies by allowing researchers to trace the metabolic fate of the drug and identify the formation of potentially toxic metabolites.

By using the deuterated form, scientists can distinguish between the administered drug and its metabolic products with high specificity. This is crucial for understanding how verapamil is processed in the body and how this processing might contribute to adverse effects. For example, verapamil is known to inhibit P-glycoprotein (P-gp), a drug efflux pump, which can lead to drug-drug interactions. medchemexpress.com Studies using (±)-Verapamil-d3 can help elucidate the precise mechanisms of these interactions and their toxicological consequences.

Computational Modeling and Simulation of Verapamil Disposition Informed by Deuterated Analogues

Computational modeling and simulation are becoming increasingly important tools in drug development, allowing for the prediction of a drug's pharmacokinetic and pharmacodynamic properties. Data obtained from studies using (±)-Verapamil-d3 (hydrochloride) can be used to build and refine these models, leading to more accurate predictions of verapamil's disposition in the body.

Pharmacokinetic data, such as clearance rates and volumes of distribution, obtained from studies using the deuterated analog, can be fed into physiologically based pharmacokinetic (PBPK) models. These models can then simulate the drug's behavior in different patient populations and predict potential drug-drug interactions. For example, verapamil is a substrate of CYP3A4, and its metabolism can be affected by other drugs that inhibit or induce this enzyme. medchemexpress.comnih.gov PBPK models informed by data from (±)-Verapamil-d3 studies can help predict the clinical significance of these interactions.

Role in Standardizing Research Reference Materials for Calcium Channel Blockers

The accuracy and reproducibility of research findings depend on the availability of high-quality, well-characterized reference materials. (±)-Verapamil-d3 (hydrochloride) serves as a certified reference material for the quantification of verapamil. sigmaaldrich.com Its stability and well-defined properties make it an ideal standard for calibrating analytical instruments and validating new analytical methods.

The European Pharmacopoeia (EP) already lists verapamil hydrochloride as a reference standard. sigmaaldrich.com The use of deuterated analogs like (±)-Verapamil-d3 (hydrochloride) further enhances the reliability of these standards, particularly for mass spectrometry-based assays. As analytical techniques become more sensitive, the need for highly pure and accurately characterized reference materials will only increase, solidifying the role of (±)-Verapamil-d3 (hydrochloride) in standardizing research on calcium channel blockers.

Q & A

Q. What analytical methods are recommended for assessing the purity of (±)-Verapamil-d3 hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the primary method for purity analysis. The United States Pharmacopeia (USP) guidelines specify using a C18 column, with a mobile phase of methanol and phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate). Detection at 207 nm ensures accurate quantification of impurities, with chromatographic purity limits set at ≤101.0% . System suitability tests, including resolution and tailing factor checks, are critical for method validation.

Q. How does the deuterium labeling in (±)-Verapamil-d3 hydrochloride affect its physicochemical properties compared to the non-deuterated form?

Deuterium substitution at three methyl groups minimally alters solubility (e.g., 50 mg/mL in methanol) but may influence metabolic stability by reducing first-pass metabolism via the "isotope effect." This property is leveraged in pharmacokinetic studies to track drug distribution without significantly altering calcium channel or P-glycoprotein (P-gp) binding affinity .

Q. What are the solubility characteristics of (±)-Verapamil-d3 hydrochloride, and how do they influence formulation design?

The compound is highly soluble in polar solvents like methanol and ethanol but exhibits limited aqueous solubility. This necessitates the use of co-solvents (e.g., polyethylene glycol) or lipid-based carriers in oral formulations. Solubility data (e.g., 50 mg/mL in methanol) guide excipient selection for enhanced bioavailability .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the role of (±)-Verapamil-d3 hydrochloride in P-glycoprotein inhibition studies while accounting for CYP3A4 interactions?

Use deuterated analogs to differentiate between P-gp efflux inhibition and CYP3A4-mediated metabolism. Co-administer with a CYP3A4-specific inhibitor (e.g., ketoconazole) in cell models (e.g., Caco-2 monolayers) to isolate P-gp effects. Quantify intracellular drug accumulation via LC-MS/MS, comparing deuterated and non-deuterated forms to assess isotopic interference .

Q. How can researchers resolve discrepancies in pharmacokinetic data when using (±)-Verapamil-d3 hydrochloride in in vivo models?

Discrepancies often arise from variable deuterium incorporation or matrix effects. Validate isotopic purity (>99%) via mass spectrometry and use internal standards (e.g., Verapamil-d6) to correct for ion suppression. Cross-validate results with non-deuterated controls in parallel studies to isolate isotope-specific effects .

Q. What methodological considerations are critical when developing a sustained-release formulation of (±)-Verapamil-d3 hydrochloride?

Design multi-layer matrices using hydrophilic polymers (e.g., hydroxypropyl methylcellulose) to modulate release kinetics. Optimize layer thickness ratios (e.g., 1:3 core-to-coating) to achieve zero-order release over 12–24 hours. Validate release profiles using USP Apparatus II (paddle method) at 50 rpm in pH 6.8 buffer, with HPLC quantification at predefined intervals .

Q. What approaches are recommended for validating the isotopic purity of (±)-Verapamil-d3 hydrochloride in metabolic stability assays?

Employ high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specified positions (e.g., methyl groups). Compare fragmentation patterns with non-deuterated Verapamil to detect isotopic impurities. Use nuclear magnetic resonance (¹H-NMR) to verify the absence of proton signals at deuterated sites, ensuring ≥98% isotopic enrichment .

Data Contradiction Analysis

Q. How should conflicting results in calcium channel blockade efficacy between (±)-Verapamil-d3 and its parent compound be addressed?

Conduct patch-clamp electrophysiology on HEK293 cells expressing L-type calcium channels (CACNA1C). Compare IC₅₀ values under identical conditions (e.g., −40 mV holding potential). If discrepancies persist, evaluate stereoselective binding using enantiomerically pure standards to rule out racemization during deuteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.